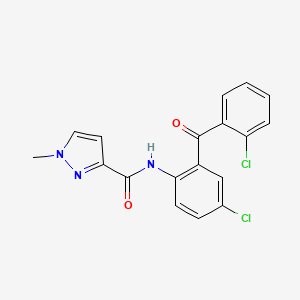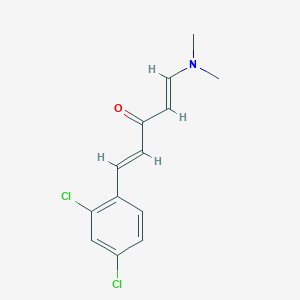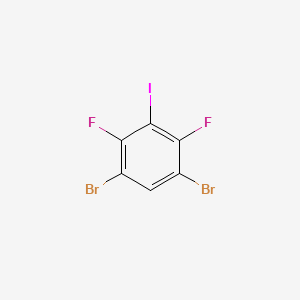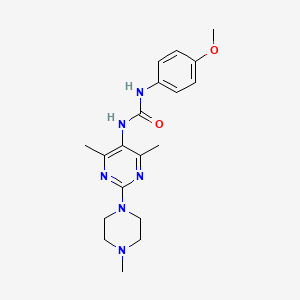![molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9](/img/new.no-structure.jpg)
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound features a quinazoline core with a thione group at the 2-position and a 3-methoxyphenylmethylamino substituent at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 2-mercaptoquinazoline with 3-methoxybenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-hydroxy-2-quinolones
Uniqueness
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
688355-99-9 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.38 |
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI Key |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
![3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2487836.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B2487844.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2487849.png)


![ethyl 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B2487852.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)
